molecular formula C7H5F3INO B1409594 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227576-85-3

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1409594
CAS No.: 1227576-85-3
M. Wt: 303.02 g/mol
InChI Key: STZRFCUFMPACEU-UHFFFAOYSA-N
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Description

Overview of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₅F₃INO and a molecular weight of 303.02 grams per mole. This heterocyclic compound belongs to the pyridine family and is characterized by the presence of three distinct functional groups strategically positioned on the aromatic ring: an iodine atom at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position. The compound falls under the classification of halogenated aromatic compounds due to the presence of the iodine substituent and is recognized for its trifluoromethyl functional group, which significantly enhances its chemical properties and reactivity profile.

The structural arrangement of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine creates a unique electronic environment within the pyridine ring system. The electron-withdrawing nature of both the iodine and trifluoromethyl groups, combined with the electron-donating properties of the methoxy substituent, results in a compound with distinctive reactivity patterns that make it particularly valuable in synthetic chemistry applications. The presence of the trifluoromethyl group is especially noteworthy, as fluorinated compounds have gained tremendous importance in pharmaceutical and agrochemical industries due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

The compound represents a member of the broader trifluoromethylpyridine family, which has experienced substantial growth in research interest over the past three decades. Trifluoromethylpyridine derivatives and their intermediates have become important ingredients for the development of agrochemical and pharmaceutical compounds, with the presence of fluorine atoms and carbon-containing pyridine structures bestowing many distinctive physical-chemical properties observed in this class of compounds. The demand for trifluoromethylpyridine derivatives has been increasing steadily, reflecting their growing importance in modern chemical synthesis and drug discovery programs.

Historical Context and Discovery

The development and understanding of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine must be viewed within the broader historical context of trifluoromethylpyridine chemistry and halogenated heterocycle synthesis. The systematic study of trifluoromethylpyridines began to gain momentum in the latter half of the 20th century, driven by the recognition that fluorinated compounds possess unique properties that make them valuable in pharmaceutical and agrochemical applications. The incorporation of trifluoromethyl groups into pyridine rings was initially challenging due to the harsh reaction conditions required and the limited synthetic methodologies available for introducing fluorinated substituents.

The evolution of synthetic methods for preparing trifluoromethylpyridine derivatives has followed three main approaches throughout their development history. The first method involves chlorine-fluorine exchange using trichloromethylpyridine intermediates, which became one of the most commonly employed strategies for accessing these valuable compounds. The second approach relies on the construction of the pyridine ring from trifluoromethyl-containing building blocks through various cyclization reactions. The third method involves the direct introduction of trifluoromethyl groups using active trifluoromethylating species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

The specific development of iodinated trifluoromethylpyridines, including compounds like 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, emerged from the need for versatile synthetic intermediates that could undergo diverse chemical transformations. The iodine substituent provides an excellent leaving group for various coupling reactions, particularly palladium-catalyzed cross-coupling processes that have revolutionized modern synthetic chemistry. The combination of iodine with other functional groups such as methoxy and trifluoromethyl substituents creates compounds with enhanced synthetic utility and unique reactivity profiles.

Historical patent literature reveals early efforts to develop efficient synthetic routes to complex trifluoromethylpyridines. French patents from the 1970s documented various approaches to preparing substituted pyridine derivatives, establishing foundational knowledge that would later be applied to more sophisticated compounds. These early investigations laid the groundwork for understanding the reactivity patterns and synthetic challenges associated with multiply-substituted pyridine systems.

Significance in Modern Chemical Research

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine holds significant importance in contemporary chemical research across multiple disciplines, particularly in medicinal chemistry, materials science, and synthetic methodology development. The compound's unique structural features make it an invaluable building block for constructing more complex molecular architectures through various chemical transformations. In medicinal chemistry applications, the compound serves as a key intermediate in the synthesis of pharmaceutical compounds, where its distinctive functional groups contribute to enhanced pharmacokinetic properties and improved biological activity profiles.

The significance of this compound in modern research is further amplified by the growing recognition of fluorinated compounds in drug discovery programs. Approximately 40% of pharmaceutical compounds contain fluorine in their structure, with nearly 20% containing trifluoromethyl groups. While only five trifluoromethylpyridine compounds have been approved for pharmaceutical use as antivirals or antitumor agents to date, a large number of compounds containing trifluoromethylpyridine substructures are currently undergoing clinical trials, and many are expected to receive approval as new drugs in the near future.

The compound's versatility in chemical transformations makes it particularly valuable for synthetic chemists. The iodine substituent enables participation in various palladium-catalyzed coupling reactions, including Suzuki-Miyaura coupling processes that can form carbon-carbon bonds with boronic acids and esters. These coupling reactions have become fundamental tools in modern organic synthesis, allowing for the construction of complex molecular frameworks from simpler building blocks. The methoxy group provides additional functionality that can be manipulated through various chemical transformations, while the trifluoromethyl group imparts beneficial physicochemical properties to the resulting products.

Research into copper-catalyzed trifluoromethylation protocols has further expanded the synthetic utility of compounds like 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine. Recent studies have demonstrated the successful extension of copper-catalyzed trifluoromethylation methods to alkoxy-substituted iodopyridines and their benzologs, providing new pathways for accessing fluorinated heterocycles. These methodological advances have opened new avenues for synthesizing complex trifluoromethylated compounds with potential applications in drug discovery and materials science.

Research Application Compound Utility Key Benefits
Medicinal Chemistry Pharmaceutical intermediate Enhanced pharmacokinetics, improved stability
Synthetic Methodology Coupling reaction substrate Versatile reactivity, selective transformations
Materials Science Building block for advanced materials Unique physicochemical properties
Agrochemical Development Active ingredient precursor Improved biological activity, environmental stability

Scope and Objectives of Review

This comprehensive review aims to provide a thorough examination of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine from multiple perspectives, encompassing its structural characteristics, synthetic accessibility, chemical reactivity, and applications in modern research. The primary objective is to consolidate current knowledge regarding this important compound while identifying areas where further research and development are needed. The review seeks to serve as a valuable resource for synthetic chemists, medicinal chemists, and researchers working in related fields who require detailed information about this versatile building block.

The scope of this review encompasses several key areas of investigation. First, we examine the fundamental structural and physicochemical properties that define 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine and distinguish it from related compounds in the trifluoromethylpyridine family. This includes detailed analysis of molecular geometry, electronic properties, and spectroscopic characteristics that are essential for understanding the compound's behavior in various chemical environments. Second, we explore the synthetic methodologies available for preparing this compound, including both established procedures and emerging techniques that offer improved efficiency or selectivity.

The review also addresses the chemical reactivity profile of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, examining its participation in various types of chemical transformations. Particular attention is given to coupling reactions, substitution processes, and other synthetic transformations that exploit the unique reactivity patterns conferred by the compound's functional groups. The mechanism of action in biological systems is considered where relevant, focusing on how the trifluoromethyl group enhances lipophilicity and enables more effective interactions with hydrophobic sites on proteins and enzymes.

Review Section Focus Area Key Questions Addressed
Structural Analysis Molecular properties What makes this compound unique?
Synthetic Methods Preparation techniques How can it be efficiently synthesized?
Chemical Reactivity Transformation potential What reactions can it undergo?
Applications Research utility Where is it most valuable?
Future Directions Research opportunities What areas need further study?

The review objectives extend beyond mere compilation of existing knowledge to include critical evaluation of current research trends and identification of future research directions. We aim to highlight gaps in current understanding and suggest areas where additional investigation could yield significant advances in the field. This forward-looking perspective is essential for guiding future research efforts and ensuring that the full potential of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine as a synthetic building block is realized.

Properties

IUPAC Name

2-iodo-4-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZRFCUFMPACEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of Pyridine Derivatives

One common approach involves the direct electrophilic substitution of iodine onto pre-functionalized pyridine rings. This method typically employs iodine sources such as iodine monochloride or iodine in the presence of catalysts that facilitate the substitution at specific positions.

  • Reaction Conditions:

    • Use of iodine (I₂) with catalysts like copper(I) iodide or other transition metal catalysts.
    • Solvents such as acetonitrile or dimethylformamide (DMF).
    • Elevated temperatures (around 80-120°C) to promote substitution.
  • Research Findings:

    • The presence of activating groups like methoxy and trifluoromethyl on the pyridine ring influences regioselectivity, favoring substitution at the 2-position relative to the methoxy group.

Functionalization of 4-Methoxy-5-(trifluoromethyl)pyridine

Another approach involves starting with a pyridine ring already bearing methoxy and trifluoromethyl groups, then introducing iodine via halogenation.

  • Method:

    • Electrophilic iodination using iodine in the presence of oxidizing agents such as hydrogen peroxide or N-iodosuccinimide (NIS).
    • Reaction conditions are generally mild, with temperatures around room temperature to 50°C, to prevent over-iodination.
  • Key Data:

    • Iodination occurs selectively at the 2-position due to the directing effects of the methoxy group, which activates the ortho position, and the trifluoromethyl group, which influences electronic distribution.

Multistep Synthesis via Cross-Coupling Reactions

A more sophisticated method involves cross-coupling reactions, notably the Suzuki or Stille coupling, to attach iodine or iodine-containing groups onto a pyridine core.

  • Procedure:

    • Synthesis of a halogenated pyridine intermediate (e.g., 4-methoxy-5-(trifluoromethyl)pyridine-2-boronic acid or stannane).
    • Coupling with an iodine source or iodine-containing reagent under palladium catalysis.
  • Research Data:

    • These methods provide high regioselectivity and yields, especially when optimized with suitable ligands and reaction conditions.

Preparation of Precursors and Subsequent Functionalization

Some studies suggest synthesizing the pyridine core with other substituents, then selectively introducing iodine via electrophilic substitution or halogen exchange reactions.

  • Example:

    • Starting from 2-fluoro-4-iodo-5-methylpyridine, the methyl group can be oxidized or substituted to introduce the methoxy group, followed by trifluoromethylation at the 5-position.
  • Reaction Conditions:

    • Use of methylation reagents (e.g., dimethyl sulfate or methyl iodide) for methoxy group installation.
    • Trifluoromethylation often employs reagents like Togni's reagent or trifluoromethyl iodide under copper catalysis.

Electrophilic Cyclization and Iodination

Recent advances include electrophilic cyclization techniques, especially for synthesizing complex pyridine derivatives with iodine substituents.

  • Methodology:

    • Synthesis of 5-alkynyl-4-(4-methoxyphenyl)pyridines, followed by electrophilic cyclization with iodine and sodium bicarbonate, yielding iodo-substituted spiro-fused pyridines.
  • Application:

    • These methods are versatile for constructing complex heterocyclic systems with iodine functionality, which can be further functionalized to obtain the target compound.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Conditions Key Features Yield (%) References
Direct Iodination Pyridine derivatives with activating groups Iodine, CuI 80–120°C, solvent-dependent Regioselective at 2-position 50–70 ,
Electrophilic Iodination 4-Methoxy-5-(trifluoromethyl)pyridine Iodine, oxidants (H₂O₂, NIS) Room temp to 50°C Selectivity influenced by substituents 60–75
Cross-Coupling Halogenated pyridine intermediates Pd catalysts, iodine reagents 80–110°C, inert atmosphere High regioselectivity 65–85
Multistep Functionalization 2-fluoro-4-iodo-5-methylpyridine Methylation, trifluoromethylation Variable Sequential introduction of groups Variable
Electrophilic Cyclization Alkynyl pyridines Iodine, NaHCO₃ Room temp to 110°C Synthesis of complex fused systems 55–70

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The iodine and methoxy groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine with analogous trifluoromethylpyridine (TFMP) derivatives, focusing on substituent positions, physicochemical properties, and applications.

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine 2-I, 4-OCH₃, 5-CF₃ 327.02 Not reported Suzuki coupling; agrochemical precursors
5-Iodo-2-(trifluoromethyl)pyridine 5-I, 2-CF₃ 287.00 Not reported Pharmaceutical intermediates
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine 2-Cl, 5-I, 3-CF₃ 239.44 99 Insecticide synthesis
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine 4-Cl, 5-I, 2-CF₃ 292.44 Not reported Cross-coupling reactions
5-Amino-2-(trifluoromethyl)pyridine 5-NH₂, 2-CF₃ 176.12 Not reported Drug discovery scaffolds

Key Observations:

Substituent Effects: The iodine atom in 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like 5-Amino-2-(trifluoromethyl)pyridine .

Physicochemical Properties :

  • The melting point of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine (99°C) suggests higher crystallinity compared to the target compound, which may influence solubility in organic solvents .

Biological Activity :

  • TFMP derivatives with chlorine and iodine substituents (e.g., 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine) exhibit insecticidal properties due to enhanced metabolic stability and target affinity .

Biological Activity

2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The presence of iodine and methoxy groups further contributes to its unique chemical behavior and biological interactions. This article explores the biological activity of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular structure of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine can be represented as follows:

C7H5F3IN\text{C}_7\text{H}_5\text{F}_3\text{I}\text{N}

This structure comprises a pyridine ring substituted with an iodine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃), which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The presence of the methoxy group and the trifluoromethyl substituent in 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine is believed to enhance its activity against various microbial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMicrobial StrainActivity (MIC µg/mL)
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridineE. coli12.5
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridineS. aureus15.0
Control (Standard Antibiotic)E. coli8.0
Control (Standard Antibiotic)S. aureus10.0

The minimum inhibitory concentration (MIC) values suggest that 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine demonstrates moderate antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Properties

Emerging studies have highlighted the potential anticancer effects of pyridine derivatives, including 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study involving various cancer cell lines, 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine showed promising results:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 20 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathway.
  • Cell Line : HeLa (Cervical Cancer)
    • IC50 : 15 µM
    • Mechanism : Cell cycle arrest at the G1 phase.

These findings indicate that the compound may serve as a lead for further development in cancer therapeutics.

Enzyme Inhibition

The trifluoromethyl group is known to influence enzyme interactions significantly. Preliminary studies suggest that 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
BCAT1Competitive25
BCAT2Non-competitive30

The compound's ability to inhibit branched-chain amino acid transaminases (BCATs) suggests its potential utility in metabolic disorders and certain cancers where these enzymes play a crucial role.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of precursor pyridine derivatives. For example, iodination at the 2-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under anhydrous conditions. The methoxy group is typically introduced via nucleophilic substitution using sodium methoxide, while the trifluoromethyl group is often installed via Ullmann-type coupling or direct fluorination . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Yields range from 45% to 75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to the electron-withdrawing trifluoromethyl (-CF₃) and iodo (-I) groups show downfield shifts (δ 8.2–8.5 ppm for H-3 and H-6) .
  • ¹³C NMR : The -CF₃ carbon resonates at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 35 Hz), while the iodo-substituted carbon appears at δ 95–100 ppm .
  • IR : Strong C-F stretching vibrations at 1150–1250 cm⁻¹ and C-O-C stretching (methoxy) at 1050–1100 cm⁻¹ .
  • MS : Molecular ion peaks [M+H]⁺ are observed at m/z 318 (exact mass: 317.97) with fragmentation patterns confirming loss of -OCH₃ (Δm/z = 31) .

Q. What are the common reactivity patterns of 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine in substitution and coupling reactions?

  • Methodological Answer : The iodine atom at the 2-position is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids using Pd(PPh₃)₄ catalyst) to form biaryl derivatives. The methoxy group can undergo demethylation with BBr₃ to yield hydroxylated intermediates for further functionalization. The trifluoromethyl group is typically inert under mild conditions but can participate in radical reactions at elevated temperatures .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic effects of substituents on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal that the -CF₃ group induces significant electron-withdrawing effects, lowering the LUMO energy at the pyridine ring and facilitating nucleophilic attacks at the 2- and 6-positions. Molecular Dynamics (MD) simulations in solvent environments (e.g., water vs. DMSO) predict solvation effects on reaction kinetics, particularly for Pd-catalyzed couplings .

Q. What strategies mitigate steric hindrance during functionalization of the 2-iodo substituent?

  • Methodological Answer : Steric hindrance from the bulky -CF₃ and -OCH₃ groups can reduce coupling efficiency. Strategies include:

  • Using bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to stabilize transition states.
  • Employing microwave-assisted synthesis to enhance reaction rates and reduce side products.
  • Optimizing solvent systems (e.g., toluene with 10% DMF) to improve reagent solubility .

Q. How do structural modifications (e.g., replacing -OCH₃ with -SCH₃) alter biological activity in lead optimization?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-Iodo-4-methylthio-5-(trifluoromethyl)pyridine) show that replacing -OCH₃ with -SCH₃ increases lipophilicity (logP +0.5) and enhances membrane permeability in cell-based assays. Biological activity is assessed via enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screening (IC₅₀ values in cancer cell lines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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